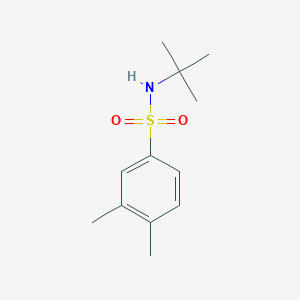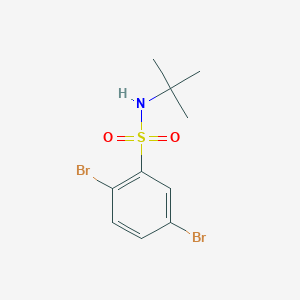
N-tert-butyl-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-3,4-dimethylbenzenesulfonamide, also known as TBS-amine, is a sulfonamide compound widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including peptide synthesis, protecting group chemistry, and cross-coupling reactions.
Mecanismo De Acción
N-tert-butyl-3,4-dimethylbenzenesulfonamide acts as a protecting group for amines by forming a stable amide bond with the amine group. The protecting group can be removed by treatment with an acid, such as trifluoroacetic acid, which cleaves the amide bond and releases the amine. In cross-coupling reactions, N-tert-butyl-3,4-dimethylbenzenesulfonamide acts as a nucleophile, attacking the electrophilic partner to form a new carbon-nitrogen bond.
Biochemical and Physiological Effects:
N-tert-butyl-3,4-dimethylbenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-hazardous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-butyl-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is easy to handle, stable, and has a long shelf life. It is also compatible with a wide range of solvents and reagents. However, N-tert-butyl-3,4-dimethylbenzenesulfonamide can be difficult to remove as a protecting group, especially in the presence of acid-sensitive functional groups. It is also not suitable for use as a protecting group for primary amines, as it can undergo elimination reactions under basic conditions.
Direcciones Futuras
There are several future directions for the use of N-tert-butyl-3,4-dimethylbenzenesulfonamide in scientific research. One area of interest is the synthesis of β-amino acids, which have important biological activities. N-tert-butyl-3,4-dimethylbenzenesulfonamide can be used to synthesize a wide range of β-amino acids with different stereochemistry and functional groups. Another area of interest is the development of new protecting groups for amines, which can be used in conjunction with N-tert-butyl-3,4-dimethylbenzenesulfonamide to protect acid-sensitive functional groups. Finally, N-tert-butyl-3,4-dimethylbenzenesulfonamide can be used in the synthesis of new drugs and bioactive molecules, which have potential applications in medicine and biotechnology.
In conclusion, N-tert-butyl-3,4-dimethylbenzenesulfonamide is a versatile reagent that has many applications in scientific research. It is easy to handle, stable, and compatible with a wide range of solvents and reagents. Its use as a protecting group for amines and in cross-coupling reactions has led to the synthesis of many important molecules with biological activities. With further research, N-tert-butyl-3,4-dimethylbenzenesulfonamide has the potential to be used in the synthesis of new drugs and bioactive molecules with important applications in medicine and biotechnology.
Métodos De Síntesis
N-tert-butyl-3,4-dimethylbenzenesulfonamide can be synthesized by reacting tert-butylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-tert-butyl-3,4-dimethylbenzenesulfonamide as a white solid with a melting point of 99-101°C. The purity of N-tert-butyl-3,4-dimethylbenzenesulfonamide can be confirmed by NMR spectroscopy, which shows characteristic peaks at 1.4 ppm and 7.5 ppm.
Aplicaciones Científicas De Investigación
N-tert-butyl-3,4-dimethylbenzenesulfonamide is widely used in scientific research as a protecting group for amines and as a reagent for peptide synthesis. It is also used in cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, to introduce an amine functionality into molecules. N-tert-butyl-3,4-dimethylbenzenesulfonamide is also used in the synthesis of β-amino acids, which have important biological activities.
Propiedades
Nombre del producto |
N-tert-butyl-3,4-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H19NO2S |
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
N-tert-butyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-9-6-7-11(8-10(9)2)16(14,15)13-12(3,4)5/h6-8,13H,1-5H3 |
Clave InChI |
JNNUQQIWQDCTEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)








